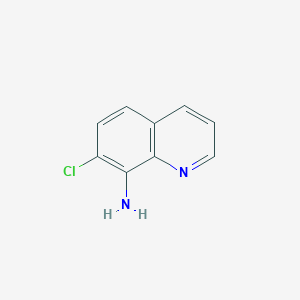

7-Chloroquinolin-8-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIVDGBOGABQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279646 | |

| Record name | 7-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-98-3 | |

| Record name | 6338-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Chloroquinolin-8-amine chemical properties and structure

An In-depth Technical Guide on 7-Chloroquinolin-8-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. This compound is a significant member of the quinoline family, a class of heterocyclic aromatic organic compounds that form the backbone of various pharmaceuticals and biologically active molecules. The strategic placement of the chloro and amine groups on the quinoline scaffold makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 8-Amino-7-chloroquinoline, 7-Chloro-8-aminoquinoline | [1][2] |

| CAS Number | 6338-98-3 | [1] |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1][2] |

| Appearance | Colorless or light yellow needle-like crystals | [2] |

| Melting Point | 73 °C | [2] |

| Boiling Point | Estimated: 278 °C at 760 mmHg (based on 7-chloro-8-methylquinoline) | [3] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform. | [2] |

| pKa | Data not available. For comparison, the pKa of 4-amino-7-chloroquinoline and 7-chloroquinoline have been documented. | [4][5] |

| Storage | 2-8°C, protect from light. | [2] |

Chemical Structure and Identifiers

The structure of this compound is defined by a quinoline ring system substituted with a chlorine atom at position 7 and an amine group at position 8.

| Identifier | String | Source(s) |

| SMILES | C1=CC2=C(C(=C(C=C2)Cl)N)N=C1 | [1] |

| InChI | InChI=1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 | [1] |

| InChIKey | KXIVDGBOGABQHA-UHFFFAOYSA-N | [1] |

Chemical Structure:

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

The primary route for synthesizing this compound is through the chemical reduction of its nitro precursor, 7-chloro-8-nitroquinoline.[2]

Workflow for the Synthesis of this compound

Caption: General synthesis workflow for this compound.

Step 1: Synthesis of 7-Chloro-8-nitroquinoline (Precursor)

This protocol is adapted from a similar synthesis of 7-methyl-8-nitroquinoline.[6]

-

Materials: 7-chloroquinoline, fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-chloroquinoline (1.0 eq) in concentrated H₂SO₄. Cool the mixture to -5 °C using an ice-salt bath.

-

Prepare the nitrating mixture by slowly adding fuming HNO₃ (1.05 eq) to a separate portion of concentrated H₂SO₄, keeping the temperature low.

-

Add the nitrating mixture dropwise to the stirred 7-chloroquinoline solution, maintaining the reaction temperature at or below -5 °C.

-

After the addition is complete, allow the reaction to stir for an additional 40-60 minutes at low temperature.

-

Carefully pour the reaction mixture onto crushed ice. The precipitate formed is the crude 7-chloro-8-nitroquinoline.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the product under vacuum.

-

Step 2: Reduction to this compound

This is a general procedure for the reduction of an aromatic nitro group.

-

Materials: 7-chloro-8-nitroquinoline, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH) solution.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

Suspend 7-chloro-8-nitroquinoline (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of stannous chloride dihydrate (3-5 eq) in concentrated HCl to the suspension.

-

Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it onto ice.

-

Basify the mixture by slowly adding a concentrated NaOH solution until the pH is >10 to precipitate the tin salts.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals of the pure compound, which can then be collected by filtration.[7]

-

Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system such as a gradient of ethyl acetate in hexane.[8]

-

Acid-Base Extraction/Precipitation: As an amine, the compound can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by adding a base. A specialized method involves using trichloroacetic acid to selectively precipitate the amine salt from a solution containing impurities.[9]

Analytical Methods

The identity and purity of this compound can be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), can be developed for purity assessment. Detection is typically performed using a UV detector at a wavelength where the compound has strong absorbance.[10][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for assessing the purity and identifying volatile impurities. A non-polar capillary column is typically used, and the mass spectrometer provides structural information for both the main compound and any impurities.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The chemical shifts, splitting patterns, and integration of the proton signals, along with the carbon chemical shifts, provide a definitive fingerprint of the molecule.

-

Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of reactions and assessing the purity of fractions during purification. A suitable mobile phase (e.g., ethyl acetate/hexane) and a silica gel plate are used, with visualization under UV light.

Biological Relevance of the 7-Chloroquinoline Scaffold

The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry. It is a key structural component of the widely-known antimalarial drug, chloroquine.[13] Derivatives of 7-chloroquinoline have been extensively investigated for a variety of therapeutic applications, demonstrating a broad range of biological activities.

-

Antimalarial Activity: Many 7-chloroquinoline derivatives exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. Their mechanism often involves interfering with the parasite's ability to detoxify heme within its digestive vacuole.[13]

-

Anticancer Activity: The 7-chloroquinoline scaffold has been explored for its potential in cancer therapy. Some derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer.[14][15] The proposed mechanisms include the inhibition of autophagy, a cellular process that cancer cells can use to survive.[13]

-

Antimicrobial and Antibacterial Activity: Research has also demonstrated that certain 7-chloroquinoline analogs possess antibacterial and antifungal properties, making them interesting candidates for the development of new anti-infective agents.[16]

The diverse biological profile of the 7-chloroquinoline nucleus underscores the importance of this compound as a key building block for the synthesis of new and potentially more effective therapeutic agents.

References

- 1. This compound | C9H7ClN2 | CID 224784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Chloro-8-aminoquinoline | 6338-98-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

- 10. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

The Multifaceted Biological Activities of 7-Chloroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-chloroquinoline scaffold is a privileged heterocyclic motif that forms the structural core of numerous compounds with a broad spectrum of biological activities. From the historical success of chloroquine in combating malaria to the emerging potential of novel derivatives in oncology and beyond, this chemical class continues to be a fertile ground for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 7-chloroquinoline derivatives, with a focus on their antimalarial, anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of implicated signaling pathways to serve as a valuable resource for the scientific community.

Anticancer Activity

A significant body of research has highlighted the potent anticancer activity of various 7-chloroquinoline derivatives against a wide range of human cancer cell lines. The primary mechanisms underlying their cytotoxic effects include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cell proliferation and survival.

Data Presentation: In Vitro Anticancer Activity of 7-Chloroquinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 7-chloroquinoline derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

| Derivative Class | Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Benzimidazole Hybrids | 5d | CCRF-CEM (Leukemia) | 0.6 | [1] |

| 12d | CCRF-CEM (Leukemia) | 1.1 | [1] | |

| Morita-Baylis-Hillman Adducts | 14 | MCF-7 (Breast) | 4.60 | [2] |

| 14 | NCI-H292 (Lung) | - | [2] | |

| 16 | HCT-116 (Colorectal) | - | [2] | |

| 11 | HL-60 (Leukemia) | - | [2] | |

| 4-Thioalkylquinoline Sulfinyl Derivatives | 47 | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [3] |

| Click Synthesis Derivatives | 3 | HCT-116 (Colon) | 23.39 | [4] |

| 9 | HCT-116 (Colon) | 21.41 | [4] | |

| 3 | MCF-7 (Breast) | - | [4] | |

| 9 | MCF-7 (Breast) | - | [4] | |

| 3 | HeLa (Cervical) | 50.03 | [4] | |

| 9 | HeLa (Cervical) | 21.41 | [4] | |

| 7-Chloroquinoline Hydrazones | Hydrazone I | SF-295 (CNS) | 0.688 µg/cm³ | [5] |

| Paulownin Triazole-Chloroquinoline | 7 | Vero (for cytotoxicity) | >152 µM | [6] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microplates

-

7-Chloroquinoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 7-chloroquinoline derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][7]

Signaling Pathways and Mechanisms of Action

7-Chloroquinoline derivatives exert their anticancer effects through various mechanisms, often involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Many 7-chloroquinoline derivatives have been shown to induce apoptosis in cancer cells. This process is often characterized by the activation of caspases and can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Molecular docking studies have suggested that some derivatives may interact with key regulators of apoptosis.

Several 7-chloroquinoline derivatives have been observed to cause an accumulation of cancer cells in specific phases of the cell cycle, most notably the G0/G1 or G2/M phases, thereby inhibiting cell proliferation.[3][8]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Molecular docking studies have suggested that certain 7-chloroquinoline derivatives may bind to and inhibit key components of this pathway, such as PI3K and mTOR.[9]

References

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Potential of 7-Chloroquinolines in the Fight Against Malaria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-chloroquinoline scaffold remains a cornerstone in antimalarial drug discovery, decades after the introduction of chloroquine. Despite the global challenge of drug-resistant Plasmodium falciparum, this chemical moiety continues to inspire the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the antimalarial potential of 7-chloroquinoline compounds, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used in their evaluation. Quantitative data from various studies are summarized for comparative analysis, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this critical class of antimalarials.

Mechanism of Action and Resistance

The primary mode of action of 7-chloroquinoline compounds, exemplified by chloroquine, is the disruption of heme detoxification in the parasite's digestive vacuole.[1][2] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin.[3] 7-chloroquinoline derivatives, being weak bases, accumulate in the acidic digestive vacuole.[1] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[3]

Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole. These mutations are thought to enable the transporter to efflux chloroquine from its site of action, reducing its concentration and thus its efficacy.

Quantitative Data on Antimalarial Activity

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of various 7-chloroquinoline derivatives from multiple studies. This allows for a direct comparison of their potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, as well as their selectivity for the parasite over mammalian cells.

Table 1: In Vitro Antiplasmodial Activity of 7-Chloroquinoline Derivatives

| Compound ID/Series | Derivative Class | Strain | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| Chloroquine | 4-Aminoquinoline | 3D7 (CQS) | 9.8 | - | - |

| Chloroquine | 4-Aminoquinoline | D-10 (CQS) | <30 | - | - |

| Chloroquine | 4-Aminoquinoline | W2 (CQR) | - | - | - |

| AM-1 (racemic) | N-lupinyl-7-chloro-4-aminoquinoline | D-10 (CQS) | 16-35 | Chloroquine | <30 |

| Heteroaryl derivatives | Heteroaryl-7-chloro-4-aminoquinoline | D-10 (CQS) | <30 | Chloroquine | <30 |

| Benzimidazole hybrids | 7-Chloroquinoline-benzimidazole | Pf3D7 (CQS) | Potent (nM range) | Chloroquine | - |

| Benzimidazole hybrids | 7-Chloroquinoline-benzimidazole | PfDd2 (CQR) | Potent (nM range) | Chloroquine | - |

| CQPA-26 | 7-chloroquinolin-4-yl piperazine-1-yl acetamide | NF54 | 1290 | Quinine | 180 |

| CQPPM-9 | 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone | NF54 | 1420 | Quinine | 180 |

| Compound 9 | 7-chloroquinoline derivative | P. falciparum | 11920 | - | - |

| 7-chloroquinoline-chalcone hybrid | Amide tethered | W2 (CQR) | 17.8 | - | - |

Note: This table is a compilation from multiple sources and serves as a comparative guide. For detailed structures and specific values, please refer to the original publications.[4][5][6][7]

Table 2: Cytotoxicity of 7-Chloroquinoline Derivatives

| Compound ID/Series | Cell Line | CC50 (µM) or IC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Benzimidazole hybrids | MRC-5 (non-tumor) | 0.2 to >100 | Varies |

| Benzimidazole hybrids | HeLa, CaCo-2, Hut78, THP-1, HL-60 | 0.2 to >100 | Varies |

| 7-chloroquinoline-isatin hybrid | 3T6 (embryonic fibroblast) | 31.62 | 143.73 |

| Compound 9 | HL-7702 (normal liver) | 346.14 | Varies |

Note: The Selectivity Index (SI) is a crucial parameter indicating the compound's specificity for the parasite. A higher SI value is desirable.[8][9][10]

Experimental Protocols

The evaluation of novel antimalarial compounds relies on a series of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.[11]

-

Parasite Culture: P. falciparum strains (e.g., 3D7, K1, W2) are maintained in continuous culture in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, gentamycin, and 10% human serum or Albumax I. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[4]

-

Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage with 1% parasitemia and 2% hematocrit) are added to 96-well plates containing serial dilutions of the test compounds.[11] Chloroquine and artesunate are often used as positive controls, and wells with infected red blood cells without any drug serve as negative controls.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with parasitic DNA.[11]

-

Data Acquisition and Analysis: Fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[11]

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compounds against mammalian cell lines to determine their selectivity.[12]

-

Cell Culture: Mammalian cells (e.g., HeLa, HepG2, MRC-5) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Procedure: Cells are seeded in 96-well plates and allowed to attach for 24 hours. They are then exposed to various concentrations of the test compounds for 48 or 72 hours.

-

MTT Addition and Incubation: The culture medium is replaced with fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]

-

Formazan Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (CC50) is calculated. The selectivity index (SI) is then determined by dividing the CC50 value by the antiplasmodial IC50 value (SI = CC50 / IC50).[4]

In Vivo Antimalarial Efficacy (Mouse Model)

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard method to evaluate the in vivo efficacy of antimalarial compounds.[13]

-

Infection: Mice are infected intraperitoneally with P. berghei-parasitized red blood cells.[13]

-

Drug Administration: Treatment with the test compound (administered orally or subcutaneously) starts a few hours after infection and continues for four consecutive days. A control group receives the vehicle, and another group is treated with a standard antimalarial drug like chloroquine.[13]

-

Parasitemia Monitoring: On the fifth day, thin blood smears are made from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of suppression.

Structure-Activity Relationship (SAR)

The antimalarial activity of 7-chloroquinoline derivatives is highly dependent on their structural features. Understanding these relationships is crucial for the rational design of more potent and effective drugs.

-

The 7-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 7-position of the quinoline ring is considered essential for antimalarial activity.[2]

-

The 4-Amino Side Chain: The nature of the side chain at the 4-position significantly influences the compound's activity, particularly against resistant strains. Modifications to the length, branching, and basicity of this side chain have been shown to overcome chloroquine resistance.[11]

-

Hybrid Molecules: Combining the 7-chloroquinoline scaffold with other pharmacophores (e.g., benzimidazoles, chalcones) has emerged as a promising strategy to develop hybrid compounds with enhanced activity and potentially novel mechanisms of action.[7][8]

Conclusion

The 7-chloroquinoline scaffold, despite the challenge of resistance, continues to be a valuable platform for the development of new antimalarial drugs. By understanding the intricacies of its mechanism of action, leveraging structure-activity relationship insights, and employing robust experimental methodologies, researchers can continue to innovate and generate novel compounds with improved efficacy against both sensitive and resistant strains of malaria parasites. The data and protocols presented in this guide aim to serve as a valuable resource for professionals dedicated to the critical mission of malaria eradication.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmrxiv.de [pharmrxiv.de]

- 6. Synthesis and in vitro antiplasmodial evaluation of 7-chloroquinoline-chalcone and 7-chloroquinoline-ferrocenylchalcone conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids [mdpi.com]

- 8. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline-Benzimidazole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scielo.br [scielo.br]

- 12. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer and Cytotoxic Properties of 7-Chloroquinoline Scaffolds

Introduction: The 7-chloroquinoline scaffold is a privileged heterocyclic motif that serves as the foundational structure for numerous biologically active compounds, most famously the antimalarial drug chloroquine.[1] In recent years, significant research interest has been directed towards repurposing and developing novel 7-chloroquinoline derivatives as potential anticancer agents.[1][2] These compounds have demonstrated a broad spectrum of cytotoxic and cytostatic activities against various cancer types, operating through diverse and complex mechanisms of action.[1][3] This technical guide provides a comprehensive overview of the quantitative cytotoxic data, detailed experimental protocols for evaluation, and the key signaling pathways modulated by this versatile class of compounds.

Quantitative Analysis of Cytotoxic Activity

The anticancer potential of 7-chloroquinoline derivatives is profoundly influenced by the nature and position of their substituents.[4] The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are standard metrics used to quantify the cytotoxic potency of these compounds. The following tables summarize the reported activities of various 7-chloroquinoline derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Morita-Baylis-Hillman Adducts (MBHA) of 7-Chloroquinoline [5]

| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |

| Derivative 8 | 82.60 ± 0.57 | 27.19 ± 0.77 |

| Derivative 9 | 77.70 ± 10.90 | 65.82 ± 2.24 |

| Derivative 10 | 54.46 ± 2.40 | 46.36 ± 7.79 |

| Derivative 11 | 89.70 ± 6.60 | 100.68 ± 2.18 |

| Derivative 13 | 79.38 ± 5.43 | 52.41 ± 2.35 |

| Derivative 14 | 80.30 ± 6.90 | 95.42 ± 5.63 |

| Derivative 15 | 83.86 ± 1.16 | 90.44 ± 8.42 |

| Derivative 16 | 86.40 ± 0.50 | 94.33 ± 5.11 |

| Doxorubicin | 79.30 ± 1.19 | 80.30 ± 2.10 |

| Data sourced from Oliveira, et al. (2021).[5] |

Table 2: Cytotoxicity (IC50) of 7-Chloroquinoline-Triazole Derivatives [6]

| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HeLa (Cervical) IC50 (µM) |

| Derivative 3 | 29.31 | 23.39 | 50.03 |

| Derivative 6 | - | 27.26 | - |

| Derivative 8 | - | - | 51.67 |

| Derivative 9 | 24.51 | 21.41 | 21.41 |

| These derivatives were noted for their pronounced antitumor effects, particularly against MCF-7 and HCT-116 cell lines.[6] |

Table 3: Cytotoxicity (GI50) of 7-Chloroquinoline-Benzimidazole Hybrids [2]

| Compound | CCRF-CEM (Leukemia) GI50 (µM) | HuT78 (Lymphoma) GI50 (µM) | Raji (Lymphoma) GI50 (µM) |

| 5d | 0.4 | 1.0 | 0.4 |

| 8d | 1.0 | 8.0 | 1.0 |

| 12d | 0.4 | 1.0 | 0.4 |

| These compounds showed strong cytotoxic activity and effectively suppressed cell cycle progression in leukemia and lymphoma cells.[2] |

Table 4: Cytotoxicity (IC50) of 7-Chloro-(4-thioalkylquinoline) Sulfinyl and Sulfonyl Derivatives [7]

| Compound | CCRF-CEM (Leukemia) IC50 (µM) | CEM-DNR (Resistant Leukemia) IC50 (µM) |

| 47-50 | 0.55 - 2.74 | > IC50 of CCRF-CEM |

| 53, 54, 57 | 0.55 - 2.74 | > IC50 of CCRF-CEM |

| 59-70 | 0.55 - 2.74 | > IC50 of CCRF-CEM |

| 72-82 | 0.55 - 2.74 | > IC50 of CCRF-CEM |

| The CCRF-CEM cell line was the most sensitive to these derivatives. The compounds were generally less active against the daunorubicin-resistant (CEM-DNR) subline.[7] |

Mechanisms of Action

7-Chloroquinoline derivatives exert their anticancer effects through a variety of mechanisms, primarily including the induction of apoptosis, cell cycle arrest, and the modulation of critical cellular signaling pathways.[1][8]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism is the induction of apoptosis (programmed cell death).[1] Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways.[1] For example, certain 7-chloroquinoline-benzimidazole hybrids cause disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway, which leads to the activation of caspases and subsequent cell death.[2] At higher concentrations, derivatives have been observed to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, thereby inhibiting proliferation.[7][9]

Modulation of Signaling Pathways

Quinoline-based compounds are known to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[4] Prominent targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathways.[4] Chloroquine itself has been shown to increase cancer cell sensitivity to treatments by downregulating the PI3K/Akt/mTOR signaling pathway.[10]

Caption: Generalized intrinsic apoptosis pathway induced by 7-chloroquinoline derivatives.

Experimental Protocols

The evaluation of the cytotoxic properties of 7-chloroquinoline derivatives involves a sequence of standardized in vitro assays to determine cell viability, membrane integrity, and the mode of cell death.

Caption: Experimental workflow for assessing the cytotoxicity of 7-chloroquinoline scaffolds.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials :[11]

-

Human cancer cell lines (e.g., MCF-7, HCT-116).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

7-chloroquinoline derivatives.

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

-

Microplate reader.

-

-

Protocol :

-

Cell Seeding : Seed cells in 96-well plates at a density of approximately 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C.[5][11]

-

Compound Treatment : Prepare serial dilutions of the 7-chloroquinoline derivatives. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).[5][11] Incubate for the desired period (e.g., 48 or 72 hours).[5][12]

-

MTT Addition : After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours, allowing for the formation of formazan crystals.[5][11]

-

Formazan Solubilization : Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Data Acquisition : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5] The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined from dose-response curves.[5]

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, serving as an indicator of plasma membrane damage and cytotoxicity.[11]

-

Materials :[11]

-

Treated cells and culture supernatants from the primary assay.

-

LDH cytotoxicity assay kit.

-

96-well plates.

-

Microplate reader.

-

-

Protocol :

-

Sample Preparation : Following treatment with the derivatives as described in the viability assay, centrifuge the 96-well plate at 250 x g for 5 minutes.[11]

-

Supernatant Transfer : Carefully transfer the supernatant from each well to a fresh 96-well plate.[11]

-

Assay Reaction : Add the LDH reaction mixture provided in the kit to each well containing the supernatant.[11]

-

Incubation : Incubate the plate according to the kit manufacturer's instructions, typically for up to 30 minutes at room temperature, protected from light.

-

Stop Solution : Add 50 µL of the stop solution to each well.[11]

-

Data Acquisition : Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Materials :[11]

-

Treated cell suspension.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

1X Binding Buffer.

-

Flow cytometer.

-

-

Protocol :

-

Cell Preparation : Harvest cells after treatment and wash them with cold PBS.

-

Resuspension : Resuspend the cell pellet in 1X Binding Buffer.

-

Staining : Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis : Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[11]

-

Interpretation :[11]

-

Annexin V(-) / PI(-) : Live, healthy cells.

-

Annexin V(+) / PI(-) : Early apoptotic cells.

-

Annexin V(+) / PI(+) : Late apoptotic or necrotic cells.

-

Annexin V(-) / PI(+) : Necrotic cells.

-

-

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. scielo.br [scielo.br]

The Potent Antimicrobial and Antibacterial Efficacy of 7-Chloroquinoline Hybrids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Among the promising candidates, 7-chloroquinoline hybrids have emerged as a significant class of compounds exhibiting potent antimicrobial and antibacterial activity. This technical guide provides a comprehensive overview of the efficacy, experimental validation, and mechanisms of action of these hybrids, tailored for researchers, scientists, and drug development professionals.

Quantitative Efficacy of 7-Chloroquinoline Hybrids

The antimicrobial and antibacterial potency of various 7-chloroquinoline hybrids has been extensively evaluated, primarily through the determination of their Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant pathogens. The following tables summarize the quantitative data from several key studies, offering a comparative analysis of different hybrid classes.

Table 1: Antibacterial Activity of 7-Chloroquinoline-Benzylamine Hybrids

| Compound | Bacillus subtilis (μg/mL) | Enterococcus faecalis (μg/mL) | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) |

| SA11 | 128 | 128 | 128 | >256 |

| SA12 | 128 | 256 | 64 | >256 |

Data synthesized from studies on novel chloroquinoline-benzylamine hybrids, where compound SA11 bears a p-bromophenyl substituent and SA12 has an o-hydroxyphenyl substitution.[1]

Table 2: Antibacterial Activity of Dihydro[2][3]oxazine-fused 4-thionoisoflavone Hybrids

| Compound | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) |

| 9b | 32 | 16 | 32 | 16 |

These hybrids were synthesized and evaluated for their antibacterial activities against two Gram-positive and two Gram-negative bacterial strains.[1]

Table 3: Antibacterial Activity of Quinoline-Based Schiff's Bases

| Compound | Escherichia coli (μg/mL) | Enterococcus faecalis (μg/mL) | Bacillus subtilis (μg/mL) | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Salmonella typhi (μg/mL) |

| LT-SB7 | 32-128 | 32-128 | 32-128 | 32-128 | 32-128 | 32-128 |

The MIC values of these compounds showed good antibacterial efficacy. Notably, LT-SB7 displayed strong synergistic activity against E. coli and S. typhi.[1]

Table 4: Antibacterial Activity of Quinoline-Hydroxyimidazolium Hybrids

| Compound | Klebsiella pneumoniae (μg/mL) | Staphylococcus aureus (μg/mL) | Mycobacterium tuberculosis H37Rv (μg/mL) |

| 7b | 50 | 2 | 10 |

| 7h | >50 | 20 | 50 |

These hybrids demonstrated potent activity against Gram-positive bacteria and Mycobacterium tuberculosis.[2]

Experimental Protocols

The evaluation of the antimicrobial and cytotoxic properties of 7-chloroquinoline hybrids relies on standardized and reproducible experimental protocols. This section details the methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[3]

-

Test 7-chloroquinoline hybrid

-

Microbial culture

-

0.5 McFarland turbidity standard[3]

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: A microbial suspension is aseptically prepared in sterile broth, and its turbidity is adjusted to match a 0.5 McFarland standard. The suspension is then further diluted to achieve the desired final inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).[3]

-

Compound Dilution: Serial two-fold dilutions of the 7-chloroquinoline hybrid are performed in the culture broth directly in the microtiter plate to obtain a range of concentrations.[3]

-

Inoculation: The prepared microbial inoculum is added to each well containing the compound dilutions. A positive control (inoculum without compound) and a negative control (broth only) are included.[3]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[3]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[3]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[4][5][6]

Materials:

-

Mammalian cell line (e.g., Vero, HEK293)

-

96-well cell culture plates

-

Culture medium (e.g., DMEM with 10% FBS)

-

Test 7-chloroquinoline hybrid

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the 7-chloroquinoline hybrid. A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[5]

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

Mechanisms of Action and Signaling Pathways

7-Chloroquinoline hybrids exert their antimicrobial effects through various mechanisms, primarily by targeting essential bacterial processes. The following diagrams, generated using the DOT language, illustrate two key pathways inhibited by these compounds.

Inhibition of Bacterial DNA Gyrase

A primary target for many quinolone-based antibiotics is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[7][8] Inhibition of this enzyme leads to the disruption of DNA supercoiling, ultimately causing bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase by 7-chloroquinoline hybrids.

Disruption of Bacterial Biofilm Formation

Bacterial biofilms are structured communities of cells that are notoriously resistant to antibiotics. Several quinoline derivatives have been shown to interfere with the signaling pathways that regulate biofilm formation, rendering the bacteria more susceptible to treatment.

Caption: Disruption of bacterial biofilm formation by 7-chloroquinoline hybrids.

Conclusion

7-Chloroquinoline hybrids represent a versatile and potent class of antimicrobial agents with significant potential to address the challenge of drug-resistant infections. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the discovery and development of new antibacterial therapies. Further investigation into the structure-activity relationships and optimization of these hybrids will be crucial in translating their promising in vitro efficacy into clinically effective treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Chloroquinolin-8-amine: A Pivotal Precursor in Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

7-Chloroquinolin-8-amine stands as a critical scaffold in the landscape of medicinal chemistry. Its unique structural features, characterized by a quinoline core substituted with a reactive chlorine atom and an amino group, render it a versatile precursor for the synthesis of a multitude of biologically active compounds. The quinoline ring system itself is a well-established pharmacophore found in numerous natural products and synthetic drugs, renowned for a wide spectrum of therapeutic applications.[1][2] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and its role in the development of novel therapeutic agents, with a focus on experimental protocols and data presentation for researchers and scientists in the field of drug discovery.

Physicochemical and Structural Data

This compound is a solid, appearing as a colorless or light yellow needle-like crystal.[3] Its fundamental properties are crucial for its handling, reaction setup, and pharmacokinetic profiling of its derivatives.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 6338-98-3 | PubChem[4] |

| Molecular Formula | C₉H₇ClN₂ | PubChem[4] |

| Molecular Weight | 178.62 g/mol | PubChem[4] |

| Melting Point | 73 °C | ChemicalBook[3] |

| Boiling Point | 331.1°C at 760 mmHg | ChemicalBook[5] |

| Appearance | Light yellow to yellow solid | ChemicalBook[3] |

| Solubility | Insoluble in water; easily soluble in ethanol, ether, and chloroform. | ChemicalBook[3] |

| Storage | 2-8°C, protect from light | ChemicalBook[3] |

Synthesis of the Core Scaffold

The primary and most direct method for the synthesis of this compound is through the reduction of its nitro precursor, 7-chloro-8-nitroquinoline.[3] This reaction is a fundamental step in accessing the pivotal amino functionality, which serves as a handle for subsequent derivatization.

Experimental Protocol: Reduction of 7-Chloro-8-Nitroquinoline

This protocol outlines a standard laboratory procedure for the chemical reduction of 7-chloro-8-nitroquinoline.

Materials:

-

7-chloro-8-nitroquinoline

-

Iron (Fe) powder or Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Ethanol or Acetic Acid (as solvent)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-chloro-8-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: To the stirred suspension, add the reducing agent (e.g., iron powder and a catalytic amount of HCl, or a solution of SnCl₂ in concentrated HCl) portion-wise. The reaction is exothermic and may require external cooling to maintain control.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Cool the reaction mixture to room temperature. If using a metal/acid reducing system, filter the mixture to remove the metal salts.

-

Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH 8-9). This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as light yellow crystals.[3]

Applications in Medicinal Chemistry: A Precursor to Bioactive Molecules

The 7-chloroquinoline scaffold is a cornerstone in the development of drugs for various diseases, most notably malaria and cancer.[6][7] The amino group at the 8-position of this compound provides a crucial nucleophilic site for the introduction of diverse side chains and heterocyclic moieties, enabling the systematic modification of the molecule to optimize its pharmacological profile.

Antimalarial Agents

The 7-chloro-4-aminoquinoline structure is the pharmacophore of the famous antimalarial drug, chloroquine.[8] While this compound is an isomer of the direct chloroquine precursor, its derivatives have also been explored for antimalarial activity. The general strategy involves modifying the amino group to introduce side chains that can interfere with the parasite's lifecycle, often by inhibiting heme detoxification.

Anticancer Agents

Derivatives of 7-chloroquinoline have demonstrated significant potential as anticancer agents.[7][9][10] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of mitochondrial function, and induction of apoptosis.[9][10]

Example: Synthesis of 7-Chloroquinoline-Benzimidazole Hybrids

Hybrid molecules combining the 7-chloroquinoline scaffold with other pharmacologically active moieties, such as benzimidazole, have shown potent antiproliferative activity.[9]

Experimental Protocol: Synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-7-chloroquinolin-4-amine (5d)

This protocol is adapted from the synthesis of related 4-aminoquinoline-benzimidazole hybrids.[9] A similar approach can be envisioned starting from this compound.

Materials:

-

A suitable 7-chloroquinoline precursor with an aldehyde function (e.g., 7-chloro-4-(3-formylphenylamino)quinoline)

-

A substituted o-phenylenediamine (e.g., benzene-1,2-diamine)

-

Sodium metabisulfite (Na₂S₂O₅)

-

N,N-Dimethylformamide (DMF) or Ethanol as solvent

Procedure:

-

Condensation Reaction: Dissolve the 7-chloroquinoline-aldehyde precursor and the o-phenylenediamine in DMF or ethanol.

-

Addition of Oxidizing/Condensing Agent: Add sodium metabisulfite to the solution.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours.

-

Monitoring: Track the formation of the benzimidazole ring and consumption of reactants using TLC.

-

Work-up and Purification: Upon completion, cool the mixture and pour it into ice water to precipitate the product. The solid is then collected by filtration, washed, and purified by column chromatography or recrystallization to yield the final hybrid compound.[9]

Antiproliferative Activity Data

The resulting hybrid molecules often exhibit potent cytotoxic activity against various cancer cell lines.

| Compound | Cell Line | GI₅₀ (µM) | Source |

| 5d | CCRF-CEM (Leukemia) | 0.4 | [9] |

| 5d | HuT78 (Lymphoma) | 0.5 | [9] |

| 8d | Raji (Lymphoma) | 0.8 | [9] |

| 12d | HuT78 (Lymphoma) | 0.5 | [9] |

| 12d | THP-1 (Leukemia) | 0.6 | [9] |

Antibacterial and Antifungal Agents

The versatile 7-chloroquinoline scaffold has also been utilized to develop agents with antimicrobial properties.[1][2][6] By incorporating moieties known for antibacterial or antifungal activity, researchers have synthesized novel compounds with promising efficacy.

Mechanism of Action: Enzyme Inhibition

Molecular docking studies on various 7-chloroquinoline derivatives have suggested that their antibacterial activity may stem from the inhibition of essential bacterial enzymes like E. coli DNA gyrase B.[1][2] In the context of cancer, derivatives have been shown to target key signaling proteins such as tyrosine-protein kinase c-Src.[9]

Conclusion

This compound is an undeniably valuable and versatile precursor in the field of medicinal chemistry. Its accessible synthesis and the reactivity of its amino group provide a robust platform for the generation of extensive compound libraries. Research has consistently demonstrated that derivatives based on this scaffold possess a wide array of potent biological activities, including antimalarial, anticancer, and antimicrobial effects.[6][8][9] The continued exploration of novel synthetic modifications, coupled with detailed structure-activity relationship (SAR) studies and mechanistic investigations, will undoubtedly lead to the discovery of new and effective therapeutic agents for a range of human diseases. This guide serves as a foundational resource for scientists dedicated to leveraging the potential of this powerful chemical entity in drug discovery and development.

References

- 1. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Chloro-8-aminoquinoline | 6338-98-3 [chemicalbook.com]

- 4. This compound | C9H7ClN2 | CID 224784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones [mdpi.com]

- 8. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of 8-amino-7-chloroquinoline

An In-depth Technical Guide to 8-amino-7-chloroquinoline

Introduction

8-amino-7-chloroquinoline is a heterocyclic aromatic amine belonging to the quinoline family of compounds. As a substituted quinoline, it holds potential as a key intermediate and building block in the fields of medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds, most notably antimalarial drugs like chloroquine and primaquine. The specific substitution pattern of an amino group at the 8-position and a chlorine atom at the 7-position modulates the electronic and steric properties of the molecule, influencing its reactivity and potential biological interactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of 8-amino-7-chloroquinoline, along with relevant experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 8-amino-7-chloroquinoline are summarized below. These properties are crucial for its handling, storage, and application in research and development.

Physical Properties

The key physical properties are presented in Table 1. The compound is a solid at room temperature, appearing as colorless to light yellow needle-like crystals.[1]

| Property | Value | Reference |

| Appearance | Colorless or light yellow needle crystal | [1] |

| Melting Point | 73 °C | [1] |

| Boiling Point | 331.1°C at 760 mmHg | [2] |

| Storage Temp. | 2-8°C (protect from light) | [1] |

Chemical and Computed Properties

The structural and computed chemical properties provide insight into the molecule's composition and behavior in chemical systems. Data is compiled from the PubChem database.[3]

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂ | [3] |

| Molecular Weight | 178.62 g/mol | [3] |

| Exact Mass | 178.0297759 Da | [3] |

| CAS Number | 6338-98-3 | [1][3] |

| XLogP3-AA | 2.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Topological Polar Surface Area | 38.9 Ų | [3] |

Solubility

The solubility profile is critical for designing reaction conditions, formulations, and biological assays.

| Solvent | Solubility | Reference |

| Water | Insoluble | [1] |

| Ethanol | Easily soluble | [1] |

| Ether | Easily soluble | [1] |

| Chloroform | Easily soluble | [1] |

Synthesis and Characterization

This section details the primary synthesis route for 8-amino-7-chloroquinoline and provides general protocols for its structural characterization using modern spectroscopic techniques.

Synthesis Protocol

Reaction: Reduction of 7-chloro-8-nitroquinoline

-

Reagents and Materials:

-

7-chloro-8-nitroquinoline (starting material)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, filtration apparatus

-

-

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-chloro-8-nitroquinoline (1 equivalent) in ethanol.

-

Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (3-5 equivalents) followed by the slow, careful addition of concentrated hydrochloric acid. The reaction is exothermic.

-

Reaction Execution: Heat the mixture to reflux (typically 80-90°C) and maintain for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 9-10). This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 8-amino-7-chloroquinoline.

-

Spectroscopic Characterization Protocols

Structural confirmation of 8-amino-7-chloroquinoline is typically achieved using a combination of spectroscopic methods. While specific spectral data is not available in the search results, general experimental protocols for acquiring this data are described below, adapted from standard practices for similar quinoline derivatives.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology: A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C{¹H} NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology: High-resolution mass spectrometry (HRMS) can be performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer. A dilute solution of the sample is infused into the ion source, and the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ is measured to confirm the elemental composition.[4]

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify characteristic functional groups.

-

Methodology: The IR spectrum can be obtained using an FTIR spectrometer. For a solid sample, this is commonly done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum would show characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, C=C and C=N ring stretching, and C-Cl stretching.

-

Biological Activity

The 8-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs.[5] Compounds like primaquine are effective against the liver stages of malaria parasites.[6] The mechanism of action is complex and not fully elucidated but is thought to involve the generation of reactive oxygen species that interfere with the parasite's mitochondrial electron transport chain.

However, specific biological activity data and signaling pathway information for 8-amino-7-chloroquinoline itself are not extensively documented in the provided literature. Research has more heavily focused on its isomers, such as 4-amino-7-chloroquinolines, which are known to inhibit the botulinum neurotoxin serotype A light chain and exhibit potent antimalarial activity.[7] Given its structural similarity to other bioactive aminoquinolines, 8-amino-7-chloroquinoline represents an interesting candidate for screening in various therapeutic areas, including infectious diseases and oncology, but further research is required to establish its specific biological profile.

Conclusion

8-amino-7-chloroquinoline is a well-defined chemical entity with established physical properties and clear synthesis pathways. Its characterization relies on standard analytical techniques. While its specific biological functions remain to be thoroughly explored, its structural relationship to the potent 8-aminoquinoline and 4-amino-7-chloroquinoline families makes it a compound of significant interest for future research in drug discovery and development. This guide provides the foundational data necessary for scientists and researchers to incorporate this molecule into their investigations.

References

- 1. 7-Chloro-8-aminoquinoline | 6338-98-3 [chemicalbook.com]

- 2. 7-Chloro-8-aminoquinoline - Safety Data Sheet [chemicalbook.com]

- 3. 7-Chloroquinolin-8-amine | C9H7ClN2 | CID 224784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 6. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]

- 7. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 8-Aminoquinolines: A Legacy of Discovery and a Frontier of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its critical role in the development of antimalarial drugs that combat the persistent liver stages of Plasmodium vivax and Plasmodium ovale. The journey of its synthesis is a compelling narrative that begins with classical organic reactions and evolves with the advent of modern catalytic methodologies. This technical guide provides a comprehensive overview of the discovery and history of 8-aminoquinoline synthesis, detailing the foundational chemical principles, key experimental protocols, and the evolution of synthetic strategies.

I. The Dawn of 8-Aminoquinoline Synthesis: Classical Approaches

The initial syntheses of the 8-aminoquinoline core relied on robust, multi-step classical reactions. These methods, while foundational, often required harsh conditions and produced mixtures of isomers that necessitated meticulous separation.

The Skraup-Doebner-von Miller Reaction: Building the Quinoline Core

The Skraup synthesis, first described by Zdenko Hans Skraup in 1880, and the related Doebner-von Miller reaction, are cornerstone methods for constructing the quinoline ring system.[1][2] The archetypal Skraup reaction involves the cyclization of an aromatic amine with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[1][3]

Key Reaction Pathway:

The synthesis of the parent 8-aminoquinoline via a classical route typically involves three main stages:

-

Nitration of Quinoline: The process begins with the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline.[4]

-

Isomer Separation: The nitroquinoline isomers are then separated, often through distillation or sublimation.[4]

-

Reduction of the Nitro Group: The isolated 8-nitroquinoline is subsequently reduced to 8-aminoquinoline.[4]

Experimental Protocols: Classical Synthesis

-

Materials: Quinoline, concentrated sulfuric acid, 71% nitric acid.

-

Procedure:

-

Add quinoline (12.9 g, 0.10 mole) dropwise to concentrated sulfuric acid (50 mL) in a round-bottom flask with agitation.

-

Heat the mixture to 100°C.

-

Add 71% nitric acid (13.3 g) at a rate that maintains the temperature between 100°C and 110°C.

-

Continue stirring for an additional 30 minutes.

-

The resulting mixture contains approximately 40-50% 5-nitroquinoline and 50-60% 8-nitroquinoline.

-

-

Materials: 8-nitroquinoline, Adams platinic oxide catalyst, ethyl acetate, absolute ethanol, ether, hydrogen gas.

-

Procedure:

-

Combine 8-nitroquinoline (34.8 g), Adams platinic oxide catalyst (0.25 g), ethyl acetate (150 ml), absolute ethanol (25 ml), and ether (25 ml) in a suitable hydrogenation apparatus.

-

Agitate the mixture in the presence of hydrogen.

-

After approximately 1.5 hours (once 3 molar equivalents of hydrogen are absorbed), the reaction is complete.

-

Treat the resulting solution with activated carbon and distill to yield 8-aminoquinoline.

-

| Reaction Step | Starting Material | Reagents | Key Conditions | Product | Yield (%) | Reference |

| Nitration | Quinoline | Conc. H₂SO₄, 71% HNO₃ | 100-110°C | 5- & 8-Nitroquinoline Mixture | Not specified | [5] |

| Reduction | 8-Nitroquinoline | H₂, Adams Catalyst (PtO₂) | Room Temperature | 8-Aminoquinoline | 96% | [6] |

II. The Antimalarial Era: Synthesis of Pamaquine and Primaquine

The discovery of the antimalarial properties of 8-aminoquinoline derivatives in the early 20th century spurred significant advancements in their synthesis. Pamaquine, synthesized in 1924, was the first synthetic antimalarial drug from this class, followed by the less toxic and more effective Primaquine.[7][8]

Synthesis of Pamaquine

The synthesis of Pamaquine involves the condensation of 8-amino-6-methoxyquinoline with a substituted aminopentane side chain.

Synthesis of Primaquine

The synthesis of Primaquine follows a similar strategy, utilizing 8-amino-6-methoxyquinoline as the core, which is then alkylated with a different aminopentane side chain.[9]

-

Materials: 3-nitro-4-aminoanisole, glycerol, arsenic oxide (oxidizing agent), concentrated sulfuric acid.

-

Procedure:

-

Create a homogeneous slurry of arsenic oxide (588 g), 3-nitro-4-aminoanisole (588 g), and glycerol (1.2 kg) in a 5-L three-necked flask.

-

With vigorous stirring, add concentrated sulfuric acid (315 ml) dropwise over 30-45 minutes, allowing the temperature to rise to 65-70°C.

-

Heat the mixture under vacuum to 105-110°C to remove water.

-

Add more concentrated sulfuric acid (430 ml) dropwise over 2.5-3.5 hours, maintaining the temperature at 117-119°C.

-

Continue heating at 120°C for 4 hours, then at 123°C for 3 hours.

-

After cooling and dilution with water, neutralize with ammonium hydroxide to precipitate the crude product.

-

Purify by recrystallization from chloroform and methanol.

-

-

Step 1: Reduction of 6-methoxy-8-nitroquinoline: The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amino group to form 6-methoxy-8-aminoquinoline.

-

Step 2: Side Chain Synthesis: 4-bromo-1-phthalimidopentane is synthesized.

-

Step 3: Condensation: The 6-methoxy-8-aminoquinoline is alkylated with 4-bromo-1-phthalimidopentane.

-

Step 4: Deprotection: The phthalimide protecting group is removed by hydrazinolysis to yield Primaquine.

| Drug | Key Intermediate | Side Chain | Final Step | Reference |

| Pamaquine | 8-Amino-6-methoxyquinoline | 1-Diethylamino-4-bromopentane | Condensation | [10] |

| Primaquine | 8-Amino-6-methoxyquinoline | 4-bromo-1-phthalimidopentane | Alkylation followed by hydrazinolysis | [9] |

III. Modern Synthetic Methodologies

The limitations of classical methods, such as harsh reaction conditions and the use of toxic reagents, have driven the development of more efficient and versatile synthetic routes to 8-aminoquinolines and their derivatives. Modern approaches often employ transition-metal catalysis to achieve high selectivity and functional group tolerance.

Copper-Catalyzed C-H Functionalization

Copper-catalyzed reactions have emerged as a powerful tool for the direct functionalization of C-H bonds in the 8-aminoquinoline scaffold. These methods allow for the introduction of various substituents at specific positions, offering a streamlined approach to novel derivatives. For instance, copper catalysis can be used for the highly regioselective C2-alkylation of 8-aminoquinoline amides.[1]

-

Materials: N-(quinolin-8-yl)benzamide (1, 0.3 mmol), adamantane-1-carboxylic acid (2a, 0.6 mmol), Cu(OAc)₂·H₂O (10 mol%), AgNO₃ (30 mol%), K₂S₂O₈ (0.6 mmol), CH₃CN/H₂O (1:1, 2.0 mL).

-

Procedure:

-

Combine all reagents in a reaction vessel.

-

Stir the mixture at 80°C for 12 hours.

-

After completion, extract the mixture with ethyl acetate.

-

Purify the crude product by flash column chromatography on silica gel.

-

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[11][12] This reaction is highly effective for the synthesis of N-aryl-8-aminoquinolines from 8-haloquinolines and various amines, offering a broad substrate scope and mild reaction conditions.[13]

| Method | Catalyst | Reactants | Key Advantage | Yield Range (%) |

| C-H Alkylation | Copper(II) Acetate | 8-Aminoquinoline amide, Alkyl carboxylic acid | Direct C-H functionalization | 60-80% |

| Buchwald-Hartwig Amination | Palladium(II) Acetate with phosphine ligands | 8-Haloquinoline, Amine | Broad substrate scope, mild conditions | 70-95% |

IV. Conclusion